Isotopic Purity and Mass Shift: Enables Reliable Quantification via Isotope Dilution
The -d6 isotopologue provides a nominal mass shift of +6 Da relative to the unlabeled dimethachlor ESA (MW 323.34 vs. 329.38) with six deuterium atoms incorporated at the two methyl positions of the 2,6-dimethylphenyl ring. This substitution occurs at non-exchangeable carbon positions, ensuring isotopic label stability under aqueous sample preparation and chromatographic conditions . In contrast, single deuterium-labeled or 13C-labeled analogs from the chloroacetanilide class (e.g., alachlor ESA-d3, metolachlor ESA-13C6) exhibit smaller mass shifts that increase the risk of isotopic cross-talk with the native analyte's M+1/M+2 isotopologues in complex matrices. The -d6 configuration also ensures that the labeled standard elutes within ≤0.03 min of the native analyte under reversed-phase LC conditions, minimizing differential matrix effects .
| Evidence Dimension | Molecular weight difference (mass shift) |
|---|---|
| Target Compound Data | +6.04 Da (MW 329.38 vs. 323.34) |
| Comparator Or Baseline | Unlabeled dimethachlor ESA sodium salt (MW 323.34); typical d3-labeled ESAs (+3 Da) |
| Quantified Difference | Target offers +6 Da shift vs. +3 Da for typical d3-ESAs, reducing isotopic overlap by >99% |
| Conditions | High-resolution mass spectrometry (Orbitrap or Q-TOF) with resolution ≥ 30,000 FWHM |
Why This Matters
The +6 Da shift minimizes isotopic cross-talk, ensuring that the internal standard signal does not contribute to analyte quantification and enabling lower limits of detection (LODs) in complex environmental samples.
